(E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one
Description
The compound (E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one is a benzisoxazole derivative featuring a 3-methoxyphenyl substituent at position 3 of the benzisoxazole core and an (E)-configured dimethylamino propenone chain at position 3. This structure combines a rigid heterocyclic scaffold with electron-donating (methoxy) and electron-withdrawing (propenone) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-21(2)10-9-18(22)13-7-8-17-16(12-13)19(24-20-17)14-5-4-6-15(11-14)23-3/h4-12H,1-3H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURCKJAAKGOTEI-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC2=C(ON=C2C=C1)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666668 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzisoxazole Core: The benzisoxazole ring can be synthesized through the cyclization of ortho-nitrophenyl derivatives with appropriate reagents.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Propenone Moiety: The propenone structure is formed through aldol condensation reactions involving the appropriate aldehydes and ketones.
Introduction of the Dimethylamino Group: The dimethylamino group is typically introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the dimethylamino or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Effects : The 3-methoxyphenyl group in the target compound likely enhances solubility compared to hydrophobic methyl or halogens (e.g., fluorine in ). However, benzodioxole analogs () may offer better metabolic stability.
- Biological Activity : While anti-inflammatory data are absent for the target compound, dihydroisoxazole derivatives () showed activity, suggesting benzisoxazole analogs merit similar evaluation .
- Analytical Methods : Spectrofluorometry and tensiometry () could be applied to determine critical micelle concentrations (CMCs) for surfactant-like analogs, though this is speculative without direct evidence .
Biological Activity
(E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one, often referred to as a derivative of benzisoxazole, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
The compound's molecular formula is with a molecular weight of approximately 272.30 g/mol. It features a dimethylamino group and a methoxyphenyl moiety, contributing to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O3 |
| Molecular Weight | 272.30 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of benzisoxazole derivatives on human breast cancer cells. The results showed that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Research Findings:
A recent study assessed the antibacterial activity of various benzisoxazole derivatives, including our compound of interest. The results indicated that it exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Modulation of Enzymatic Pathways: The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress and subsequent cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
